- Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in FilmsACS Omega, 2018, 3(3), 2673-2682,
Cas no 914306-50-6 (1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole)
1-(2,6-디이소프로필페닐)-2-페닐-1H-이미다졸은 고도로 선택적인 유기 화합물로, 주로 촉매 및 리간드 시스템에서 활용됩니다. 이 화합물은 안정적인 이미다졸 코어와 2,6-디이소프로필페닐 그룹의 입체 장애로 인해 우수한 열적 안정성과 반응성을 보입니다. 특히 금속 촉매와의 배위 결합에서 높은 효율성을 나타내며, 다양한 유기 합성 반응에서 중요한 역할을 합니다. 또한, 페닐 서브스티튼트는 전자 밀도 조절을 통해 반응 선택성을 향상시킵니다. 이 화합물은 고분자 합성 및 금속-유기 프레임워크(MOF) 연구 분야에서도 유용하게 적용됩니다.

914306-50-6 structure
상품 이름:1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
CAS 번호:914306-50-6
MF:C21H24N2
메가와트:304.428665161133
MDL:MFCD27923076
CID:1016424
PubChem ID:58037491
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
- 1-(2,6-diisopropylphenyl)-2-phenylimidazole
- 1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole
- AK142553
- AX8282372
- 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
- 1-[2,6-Bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazole (ACI)
- 2-Phenyl-1-(2,6-diisopropylphenyl)-1H-imidazole
- CS-0154310
- DS-6458
- 914306-50-6
- MFCD27923076
- AKOS022175028
- C77122
- 1-[2,6-bis(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
- SCHEMBL2040213
- C21H24N2
- DA-31523
- DTXSID50728686
-
- MDL: MFCD27923076
- 인치: 1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3
- InChIKey: DGCQHTACQZUATF-UHFFFAOYSA-N
- 미소: N1=C(C2C=CC=CC=2)N(C2C(C(C)C)=CC=CC=2C(C)C)C=C1
계산된 속성
- 정밀분자량: 304.19400
- 동위원소 질량: 304.193948774g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 23
- 회전 가능한 화학 키 수량: 4
- 복잡도: 343
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 5.6
- 토폴로지 분자 극성 표면적: 17.8
실험적 성질
- 비등점: 454.5°C at 760 mmHg
- PSA: 17.82000
- LogP: 5.78610
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Sealed in dry,Room Temperature
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole 세관 데이터
- 세관 번호:2933290090
- 세관 데이터:
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2933290090개요:
2933290090. 기타 구조상 비조합미졸환을 가진 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
2933290090. 구조물에는 수소화 여부와 관계없이 미조화 마이졸 고리가 함유되어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC645-200mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95+% | 200mg |
1049.0CNY | 2021-07-12 | |
Chemenu | CM187325-5g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95% | 5g |
$1346 | 2021-08-05 | |
Ambeed | A193706-250mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95% | 250mg |
$56.0 | 2024-08-02 | |
Chemenu | CM187325-1g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95% | 1g |
$106 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC645-100mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95+% | 100mg |
766CNY | 2021-05-08 | |
abcr | AB528119-1g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole; . |
914306-50-6 | 1g |
€281.50 | 2025-02-20 | ||
A2B Chem LLC | AI61203-1g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole |
914306-50-6 | 95% | 1g |
$108.00 | 2024-07-18 | |
1PlusChem | 1P00IH4J-100mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole |
914306-50-6 | 95% | 100mg |
$27.00 | 2024-04-20 | |
1PlusChem | 1P00IH4J-1g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole |
914306-50-6 | 95% | 1g |
$118.00 | 2024-04-20 | |
A2B Chem LLC | AI61203-100mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole |
914306-50-6 | 95% | 100mg |
$25.00 | 2024-07-18 |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole 합성 방법
합성 방법 1
반응 조건
1.1 Solvents: Water ; 16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux; 1.5 h, reflux
1.3 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux; 1.5 h, reflux
1.3 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux
1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt
1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
1.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux
1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt
1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
1.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
참조
- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituentsEuropean Journal of Organic Chemistry, 2013, 2013(27), 6137-6145,
합성 방법 3
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, rt
1.2 overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux
2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt
2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
2.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
1.2 overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux
2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt
2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
2.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
참조
- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituentsEuropean Journal of Organic Chemistry, 2013, 2013(27), 6137-6145,
합성 방법 4
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C
참조
- Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in FilmsACS Omega, 2018, 3(3), 2673-2682,
합성 방법 5
반응 조건
1.1 Solvents: Methanol , Water ; 16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux
1.3 Solvents: Water ; 1.5 h, reflux
1.4 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C
1.5 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux
1.3 Solvents: Water ; 1.5 h, reflux
1.4 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C
1.5 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
참조
- Exploration of bis(arylimidazole) Iridium picolinate complexesChemRxiv, 2017, 1, 1-7,
합성 방법 6
반응 조건
1.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
참조
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
합성 방법 7
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, < 0 °C; 1 h, < 0 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux
2.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux
2.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
참조
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
합성 방법 8
반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
참조
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
합성 방법 9
반응 조건
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; overnight, rt
2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
2.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
2.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
참조
- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituentsEuropean Journal of Organic Chemistry, 2013, 2013(27), 6137-6145,
합성 방법 10
반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux
2.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
2.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
참조
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
합성 방법 11
반응 조건
1.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
참조
- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituentsEuropean Journal of Organic Chemistry, 2013, 2013(27), 6137-6145,
합성 방법 12
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
참조
- Exploration of bis(arylimidazole) Iridium picolinate complexesChemRxiv, 2017, 1, 1-7,
합성 방법 13
반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
참조
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
합성 방법 14
반응 조건
참조
- C-N-Cyclometalated Platinum(II) Complexes with Sterically Demanding 1,2-Diarylimidazole LigandsOrganometallics, 2014, 33(13), 3464-3473,
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Raw materials
- Benzamide, N-[2,6-bis(1-methylethyl)phenyl]-
- Benzenamine, N-(2,2-diethoxyethyl)-2,6-bis(1-methylethyl)-
- Benzoic acid
- Borate(1-),tetrafluoro-
- 2,6-bis(propan-2-yl)aniline
- 2-Bromo-1,1-diethoxyethane
- Iodobenzene
- 2,2-diethoxyethan-1-amine
- 1-(2,6-Diisopropylphenyl)imidazole
- N-[2,6-Bis(1-methylethyl)phenyl]benzenecarboximidoyl chloride
- Benzoyl chloride
- Glyoxal
- N-[2,6-Bis(1-methylethyl)phenyl]-N′-(2,2-diethoxyethyl)benzenecarboximidamide
- N-[2,6-Bis(1-methylethyl)phenyl]-N-(2-oxoethyl)benzamide
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Preparation Products
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole 관련 문헌
-
Jinyong Zhuang,Wanfei Li,Weichen Wu,Minshun Song,Wenming Su,Ming Zhou,Zheng Cui New J. Chem. 2015 39 246
-
Jieqiong Li,Li Wang,Kenan Sun,Jinglai Zhang Dalton Trans. 2016 45 3034
-
Qiang Wang,Fabien Lucas,Cassandre Quinton,Yang-Kun Qu,Jo?lle Rault-Berthelot,Olivier Jeannin,Sheng-Yi Yang,Fan-Cheng Kong,Sarvendra Kumar,Liang-Sheng Liao,Cyril Poriel,Zuo-Quan Jiang Chem. Sci. 2020 11 4887
914306-50-6 (1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole) 관련 제품
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추천 공급업체
Amadis Chemical Company Limited
(CAS:914306-50-6)1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

순결:99%
재다:1g
가격 ($):167.0